![molecular formula C10H10O B135322 5,8-Dihydro-1-naphthol CAS No. 27673-48-9](/img/structure/B135322.png)
5,8-Dihydro-1-naphthol
Overview
Description
5,8-Dihydro-1-naphthol is a chromatographic impurity of a β-blocker drug . It can be purified by alkali metal extraction, or by reaction with hydrochloric acid, followed by treatment with an adsorbent material such as silica gel, alumina, or activated carbon .
Synthesis Analysis
The synthesis of 5,8-Dihydro-1-naphthol involves various procedures including annulation of naphthols with different reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions .
Molecular Structure Analysis
The molecular formula of 5,8-Dihydro-1-naphthol is C10H10O . The molecular weight is 146.19 g/mol . The structure of 5,8-Dihydro-1-naphthol includes a naphthalene ring that has been reduced at the 5 and 8 positions, with a hydroxyl group attached at the 1 position .
Chemical Reactions Analysis
5,8-Dihydro-1-naphthol exhibits isomerization reactions in which it isomerizes to 1-(2’-hydroxyethyl)naphthalene and 1-(2’-methoxyethyl)naphthalene, which are both colorless compounds . The base-catalyzed isomerization of 5,8-Dihydro-1-naphthol has been studied .
Physical And Chemical Properties Analysis
5,8-Dihydro-1-naphthol has a molecular weight of 146.19 g/mol . It has a topological polar surface area of 20.2 Ų . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 0 . The exact mass is 146.073164938 g/mol and the monoisotopic mass is 146.073164938 g/mol . The complexity of the molecule is 162 .
Scientific Research Applications
β-Blocker Impurity Purification
Interestingly, 5,8-Dihydro-1-naphthol is a chromatographic impurity found in some β-blocker drugs. Scientists purify it using methods such as alkali metal extraction or reaction with hydrochloric acid followed by adsorption on materials like silica gel or alumina .
Dihydronaphthofurans Synthesis
Researchers have developed synthetic strategies to produce dihydronaphthofurans, a class of compounds with diverse applications. Sequential processes involving 5,8-Dihydro-1-naphthol lead to the formation of ring-contracted dihydronaphthofuran carbimidate esters .
Analytical Method Development
5,8-Dihydro-1-naphthol finds use in analytical chemistry. Scientists employ it for method development and validation (AMV) during drug development, including Abbreviated New Drug Applications (ANDA). Its characterization data comply with regulatory guidelines .
properties
IUPAC Name |
5,8-dihydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLLHJOPUWLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182040 | |
Record name | 5,8-Dihydro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dihydro-1-naphthol | |
CAS RN |
27673-48-9 | |
Record name | 5,8-Dihydro-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27673-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dihydro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027673489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27673-48-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5,8-Dihydro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-dihydro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Q & A
Q1: What are the key structural features of 5,8-Dihydro-1-naphthol?
A1: 5,8-Dihydro-1-naphthol is a bicyclic compound comprising a benzene ring fused with a partially saturated cyclohexene ring. The hydroxyl group is positioned at the 1-position of the naphthalene skeleton. [, , ]
Q2: What is the significance of the dihydrobenzene ring conformation in derivatives of 5,8-Dihydro-1-naphthol?
A2: Research on 2-Crotonoyl-5,8-dihydro-1-naphthol (I) reveals that the dihydrobenzene ring adopts a flattened boat conformation. This conformation plays a role in the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the crotonoyl substituent. []
Q3: How can 5,8-Dihydro-1-naphthol be utilized in the synthesis of more complex molecules?
A3: 5,8-Dihydro-1-naphthol serves as a crucial starting material in organic synthesis. For instance, it can undergo condensation reactions with malic acid or ethyl acetoacetate, leading to the formation of 7,10-dihydrobenzo[h]coumarins. [] This highlights its versatility as a building block for accessing diverse chemical structures.
Q4: What is the role of 5,8-Dihydro-1-naphthol in the synthesis of ar-Tetrahydro-α-naphthol?
A4: 5,8-Dihydro-1-naphthol acts as a key intermediate in the synthesis of ar-Tetrahydro-α-naphthol. [] While the specific reaction details are not provided in the abstract, this highlights its involvement in multi-step synthetic pathways.
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